acetic acid](/img/structure/B12505822.png)

[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

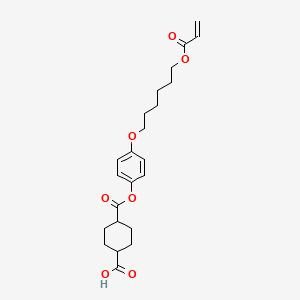

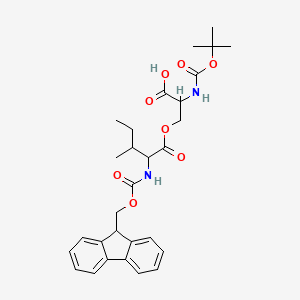

2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure ist eine chemische Verbindung mit der Summenformel C17H13NO4 und einem Molekulargewicht von 295,29 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Benzofuran-Einheit und eine Phenylessigsäure-Gruppe umfasst. Sie hat in der wissenschaftlichen Forschung aufgrund ihrer potenziellen biologischen Aktivitäten und vielseitigen Anwendungen Aufmerksamkeit erregt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure beinhaltet typischerweise die Reaktion von Benzofuranderivaten mit Phenylessigsäurederivaten unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Verwendung der Suzuki-Miyaura-Kupplung, einer weit verbreiteten übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionellen Gruppen tolerierenden Bedingungen, wodurch sie sich für die Synthese komplexer organischer Moleküle eignet.

Industrielle Produktionsmethoden

Die industrielle Produktion von 2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details der industriellen Produktionsmethoden sind oft proprietär und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, hängen von der gewünschten Reaktion und dem Produkt ab.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate der ursprünglichen Verbindung erzeugen können.

Wissenschaftliche Forschungsanwendungen

2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung hat potenzielle biologische Aktivitäten gezeigt, einschließlich Antikrebsaktivitäten.

Industrie: Die Verbindung wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Benzofuran-Einheit ist bekannt für ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, was zu den beobachteten biologischen Aktivitäten führt . Die genauen beteiligten molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wissenschaftliche Forschungsanwendungen

2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential biological activities, including anticancer properties.

Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer treatment.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-[(1-Benzofuran-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various biological targets, leading to its observed biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die 2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure ähneln, umfassen:

Benzofuranderivate: Diese Verbindungen teilen die Benzofuran-Einheit und zeigen ähnliche biologische Aktivitäten.

Phenylessigsäurederivate: Diese Verbindungen teilen die Phenylessigsäure-Gruppe und werden in verschiedenen chemischen und pharmazeutischen Anwendungen verwendet.

Einzigartigkeit

Was 2-[(1-Benzofuran-2-yl)formamido]-2-Phenylessigsäure auszeichnet, ist ihre einzigartige Kombination der Benzofuran- und Phenylessigsäure-Einheiten, die zu ihren unterschiedlichen chemischen und biologischen Eigenschaften beitragen. Diese Kombination ermöglicht es ihr, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht.

Eigenschaften

IUPAC Name |

2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMIDVTYGQRXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)

![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)

![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)

![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)